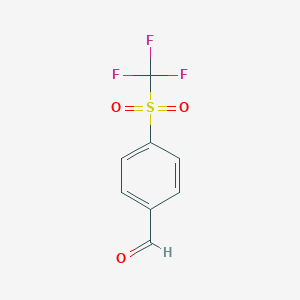

4-(Trifluoromethylsulfonyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(trifluoromethylsulfonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZFIZUQWVOSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400299 | |

| Record name | 4-(trifluoromethylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650-89-5 | |

| Record name | 4-(trifluoromethylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(Trifluoromethylsulfonyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethylsulfonyl Moiety

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethylsulfonyl (-SO₂CF₃) group stands out for its profound electronic and physicochemical properties. This guide provides an in-depth technical overview of 4-(Trifluoromethylsulfonyl)benzaldehyde (CAS No. 650-89-5), a key building block that leverages the unique attributes of the -SO₂CF₃ moiety. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights, elucidating the causality behind its synthesis, reactivity, and application, particularly in the development of novel therapeutic agents.

The trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its introduction into a molecular scaffold can significantly enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets. These effects stem from the strong inductive effect of the fluorine atoms, which is transmitted through the sulfonyl linker. This compound, therefore, serves as a highly valuable starting material, possessing an aldehyde functionality that is activated for a wide range of synthetic transformations.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 650-89-5[1][2] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₈H₅F₃O₃S[2] |

| Molecular Weight | 238.19 g/mol [2] |

| Canonical SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)C(F)(F)F[2] |

| InChIKey | PQZFIZUQWVOSSF-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to Off-White Crystalline Solid | [1] |

| Melting Point | 35-36 °C | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| Storage | -20°C Freezer, Under Inert Atmosphere | [1] |

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves a two-step process starting from 4-(trifluoromethylthio)benzaldehyde. This pathway leverages the relative ease of introducing the trifluoromethylthio (-SCF₃) group, followed by a robust oxidation to the desired sulfone.

-

Step 1: Synthesis of 4-(Trifluoromethylthio)benzaldehyde (Precursor). This intermediate can be prepared through various methods, often involving the trifluoromethylthiolation of a suitable benzaldehyde derivative.

-

Step 2: Oxidation to this compound. The trifluoromethyl sulfide is a relatively stable intermediate that can be selectively oxidized to the corresponding sulfone. Over-oxidation is a potential challenge, but controlled conditions can afford high yields of the desired product.

The workflow for this synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)benzaldehyde

This protocol is based on a general method for the oxidation of trifluoromethyl sulfides to trifluoromethyl sulfones using trifluoroperacetic acid (TFPAA) generated in situ.[3]

Materials:

-

4-(Trifluoromethylthio)benzaldehyde

-

Trifluoroacetic acid (CF₃COOH)

-

30-35% Hydrogen peroxide (H₂O₂) aqueous solution

-

Dichloromethane (CH₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethylthio)benzaldehyde (1.0 eq) in trifluoroacetic acid (1.5-2.0 mL per mmol of sulfide).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add hydrogen peroxide (2.0-2.5 eq) dropwise to the stirred solution via a dropping funnel. Caution: The reaction can be exothermic. Maintain the temperature between 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, as well as by melting point analysis to confirm it matches the reported value of 35-36°C.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the para-substituted -SO₂CF₃ group. This group deactivates the aromatic ring towards electrophilic substitution but significantly activates the aldehyde carbonyl group towards nucleophilic attack. This enhanced electrophilicity is the primary reason for its utility as a synthetic intermediate.

Caption: Reactivity profile of this compound.

Key reactions involving this aldehyde include:

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the synthesis of alkenes. The activated aldehyde readily reacts with phosphorus ylides and phosphonate carbanions.

-

Reductive Amination: To form substituted amines, a crucial transformation in the synthesis of many pharmaceutical compounds.

-

Condensation Reactions: Such as aldol and Knoevenagel condensations, for the formation of new carbon-carbon bonds.

Applications in Drug Development: A Case Study in Antifungal Agents

This compound is a documented intermediate in the synthesis of potent dioxane-triazole antifungal agents, such as the experimental compound R-102557.[1] These types of compounds have shown excellent in vivo activity against a range of fungal pathogens including Candida, Aspergillus, and Cryptococcus species.[1] The synthesis of these complex molecules often involves the construction of a core heterocyclic system where the substituted phenyl ring, derived from the aldehyde, is a key pharmacophoric element.

Experimental Workflow: Synthesis of a Dioxane-Triazole Precursor

The following is a representative workflow for the initial steps in the synthesis of a dioxane-triazole antifungal agent, starting from this compound. This process typically involves a multi-step sequence to build the complex heterocyclic core.

Sources

A Technical Guide to 4-(Trifluoromethylsulfonyl)benzaldehyde: A Potent Building Block in Chemical Synthesis

Introduction

4-(Trifluoromethylsulfonyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a specialized building block in advanced chemical synthesis. Its structure is characterized by a benzaldehyde core substituted at the para-position with a trifluoromethylsulfonyl group (-SO₂CF₃). This particular functional group, also known as a triflone group, is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence profoundly influences the molecule's reactivity, making the aldehyde moiety an exceptionally potent electrophile. This guide provides an in-depth analysis of the physicochemical properties, reactivity, applications, and safe handling protocols for this compound, tailored for researchers and professionals in drug development and materials science. Understanding the unique electronic nature of this compound is critical to leveraging its full potential in the synthesis of novel molecules.

Core Physicochemical Properties and Identifiers

Precise identification and understanding of a reagent's physical properties are the foundation of reproducible and successful chemical experimentation. This compound is distinguished by the specific combination of its aldehyde and triflone functionalities. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₅F₃O₃S | PubChem[1] |

| Molecular Weight | 238.19 g/mol | PubChem[1] |

| CAS Number | 650-89-5 | PubChem[1] |

| PubChem CID | 4175593 | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)C(F)(F)F | PubChem[1] |

| InChIKey | PQZFIZUQWVOSSF-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

The Trifluoromethylsulfonyl Group: A Center of Influence

The trifluoromethylsulfonyl (-SO₂CF₃) group is the defining feature of this molecule, and its powerful electron-withdrawing nature dictates the compound's chemical behavior.

Causality of Reactivity: The sulfur atom in the +6 oxidation state, bonded to two highly electronegative oxygen atoms and the exceptionally electronegative trifluoromethyl group, creates a substantial partial positive charge on the sulfur. This effect is transmitted through the aromatic ring via both inductive and resonance effects, strongly depleting the electron density of the entire π-system. Consequently, the aldehyde's carbonyl carbon becomes significantly more electrophilic compared to that of benzaldehyde or even its analogue, 4-(trifluoromethyl)benzaldehyde. This heightened electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles, often enabling reactions to proceed under milder conditions or with nucleophiles that are typically less reactive.

In the context of drug design, the incorporation of a trifluoromethyl or related group can enhance metabolic stability, improve binding selectivity, and increase lipophilicity, which may facilitate passage across biological membranes.[2][3] The triflone group, in particular, is exceptionally stable towards chemical and metabolic degradation, making it an attractive moiety for designing robust pharmaceutical candidates.[3]

Synthesis and Synthetic Applications

While specific, detailed synthetic preparations for this compound are not as widespread as for simpler benzaldehydes, its synthesis can be envisioned through established organometallic or oxidation methodologies. Its primary value lies in its use as a reactant in subsequent synthetic steps.

Key Reactions and Mechanistic Considerations

The enhanced electrophilicity of the aldehyde group makes this compound an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Reductive Amination: This is a cornerstone reaction for drug discovery, enabling the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an iminium ion upon condensation with a primary or secondary amine, which is then reduced. The electron-deficient nature of the aromatic ring stabilizes the intermediate iminium ion, facilitating its formation and subsequent reduction. This self-validating system ensures high conversion rates, as the initial condensation is often the rate-determining step.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are fundamental for alkene synthesis. The high electrophilicity of the aldehyde ensures efficient reaction with phosphorus ylides (Wittig) or phosphonate carbanions (HWE) to form substituted styrenes, which are themselves valuable intermediates.

-

Condensation Reactions: Aldol and Knoevenagel condensations with enolates or active methylene compounds, respectively, proceed readily. The choice of base and solvent is crucial to control the reaction pathway and prevent side reactions, but the inherent reactivity of the aldehyde often allows for a broader range of viable reaction conditions.

Potential Applications in Research & Development

The unique electronic properties of this compound position it as a high-value intermediate for synthesizing complex target molecules.

-

Medicinal Chemistry: This molecule is an ideal starting point for synthesizing drug candidates where precise electronic tuning is required for target binding. The triflone group can act as a bioisostere for other functional groups and can form strong non-covalent interactions (e.g., halogen bonds, dipole interactions) within a protein's active site. It has been used as a precursor in the synthesis of compounds like Lanperisone.[4] Similarly structured sulfonyl compounds are precursors for antibiotics such as chloramphenicol and thiamphenicol.[5]

-

Materials Science: The high polarity and thermal stability imparted by the triflone group make this compound a candidate for the synthesis of specialty polymers, liquid crystals, and other advanced materials where defined electronic properties are essential. For instance, related trifluoromethylated aromatic compounds are used to create pyridine-bridged poly(ether-imide)s.

-

Agrochemicals: The development of novel pesticides and herbicides often involves the use of fluorinated building blocks to enhance potency and metabolic stability. The strong electron-withdrawing character can be crucial for the biological activity of the final product.

Safety, Handling, and Storage

Due to its reactivity and potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information

The compound is classified with several hazards, requiring careful management to minimize exposure risk.[1]

| Pictogram(s) | Hazard Statement(s) | Hazard Class |

| Warning | H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| Warning | H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| Warning | H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| Warning | H315: Causes skin irritation | Skin Irritation (Category 2) |

| Warning | H319: Causes serious eye irritation | Eye Irritation (Category 2A) |

| Warning | H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Protocol: Safe Handling and Storage

This protocol outlines the necessary steps for safely managing this compound in a laboratory setting.

-

Engineering Controls:

-

All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

-

Disposal:

-

Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

-

Conclusion

This compound is more than a simple aromatic aldehyde; it is a precision tool for the modern synthetic chemist. The potent electron-withdrawing triflone group activates the molecule for a wide array of chemical transformations, making it a valuable precursor for novel pharmaceuticals, agrochemicals, and advanced materials. While its reactivity demands rigorous safety precautions, a thorough understanding of its electronic properties and chemical behavior allows researchers to harness its power to build complex molecular architectures that would be otherwise difficult to access.

References

- Title: 4-Trifluoromethylbenzaldehyde - Grokipedia Source: Grokipedia URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr4-1oxXQDgvD7N-m6Mom5_9ZGVi0oyhNftYppJJVGTiNWRmLYa3u481Ne2_PP0PuuuvZuj2KN6fADGMzTc1fVsbzRk5dgixEcNYFtUH0Xc3VlYfHuil4RyLfmDYExmvqit4HR522btaD0_lF0TRRpAyegzA==

- Title: 4-(Trifluoromethyl)benzaldehyde 98 455-19-6 - Sigma-Aldrich Source: Sigma-Aldrich URL:https://www.sigmaaldrich.com/US/en/product/aldrich/224944

- Title: 4-Trifluoromethylbenzaldehyde - Wikipedia Source: Wikipedia URL:https://en.wikipedia.org/wiki/4-Trifluoromethylbenzaldehyde

- Title: this compound | C8H5F3O3S | CID 4175593 - PubChem Source: PubChem URL:https://pubchem.ncbi.nlm.nih.gov/compound/4175593

- Title: 4-(Trifluoromethyl)benzaldehyde, 98% 10 g | Buy Online | Thermo Scientific Chemicals Source: Thermo Fisher Scientific URL:https://www.fishersci.com/shop/products/4-trifluoromethyl-benzaldehyde-98-thermo-scientific/AC208920100

- Title: 4-(Methylsulfonyl)benzaldehyde - PMC - NIH Source: National Institutes of Health URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2959828/

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed Source: PubMed URL:https://pubmed.ncbi.nlm.nih.gov/38208882/

- Title: SAFETY DATA SHEET - 4-(Trifluoromethyl)benzaldehyde Source: Thermo Fisher Scientific URL:https://www.fishersci.com/msds?productName=AC208920250

- Title: 4-(Trifluoromethyl)benzaldehyde synthesis - ChemicalBook Source: ChemicalBook URL:https://www.chemicalbook.com/synthesis/455-19-6.htm

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI Source: MDPI URL:https://www.mdpi.com/1420-3049/29/1/207

- Title: 4-(Trifluoromethyl)

- Title: A Technical Guide to the Applications of 3-(Trifluoromethyl)

- Title: SAFETY DATA SHEET - 3-(Trifluoromethyl)

- Title: Safety Data Sheet: Benzaldehyde - Carl ROTH Source: Carl ROTH URL:https://www.carlroth.com/medias/SDB-NC01-IE-EN.pdf

Sources

- 1. This compound | C8H5F3O3S | CID 4175593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Synthesis and characterization of 4-(Trifluoromethylsulfonyl)benzaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethylsulfonyl)benzaldehyde

Executive Summary

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a key building block in medicinal chemistry and materials science. The trifluoromethylsulfonyl (triflone) group imparts unique electronic and pharmacokinetic properties to organic molecules, making this aldehyde a valuable intermediate for drug development and agrochemical research. This document details a robust and field-proven synthetic approach centered on the oxidation of a readily accessible thioether precursor, 4-(trifluoromethylthio)benzaldehyde. We present a detailed, step-by-step experimental protocol, explain the causal reasoning behind methodological choices, and outline a rigorous analytical workflow for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile reagent into their synthetic programs.

Introduction: The Significance of the Trifluoromethylsulfonyl Moiety

This compound (C₈H₅F₃O₃S) is an aromatic aldehyde distinguished by the presence of a trifluoromethylsulfonyl group at the para position.[1] This functional group, often referred to as a triflone, is a powerful electron-withdrawing group, significantly more so than the related trifluoromethyl group. This strong inductive effect enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles in reactions such as aldol condensations, Wittig olefinations, and reductive aminations.[2]

In the context of drug design, the triflone moiety is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. Its incorporation can lead to compounds with enhanced efficacy and more favorable pharmacokinetic profiles. This guide provides the necessary technical details to empower researchers to reliably synthesize and characterize this high-value compound.

Proposed Synthetic Strategy: Oxidation of a Thioether Precursor

The most direct and reliable route to this compound involves the oxidation of its thioether analog, 4-(trifluoromethylthio)benzaldehyde. This strategy is advantageous as the starting material is commercially available and the oxidation of thioethers to sulfones is a well-established and high-yielding transformation. The overall two-step conceptual pathway, starting from a hypothetical precursor for illustrative purposes, is outlined below. The core of our protocol focuses on the critical oxidation step.

Caption: Proposed two-step synthesis of this compound.

The causality for selecting this oxidation strategy is rooted in its efficiency and predictability. Oxidizing agents like hydrogen peroxide, particularly in an acidic medium like formic acid, are effective for converting sulfides to sulfones.[3] This method avoids the use of harsh heavy-metal-based oxidants, making it a more environmentally benign choice.

Detailed Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)benzaldehyde

This protocol is adapted from established procedures for the oxidation of aryl thioethers.[3] It is a self-validating system, where reaction progress can be easily monitored by Thin Layer Chromatography (TLC).

Materials and Equipment

-

Reagents: 4-(Trifluoromethylthio)benzaldehyde, Formic acid (≥88%), Hydrogen peroxide (30% w/w aqueous solution), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, reflux condenser, rotary evaporator, standard laboratory glassware, TLC plates (silica gel).

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-(trifluoromethylthio)benzaldehyde in 80 mL of formic acid. Stir the solution at room temperature until all the starting material is dissolved.

-

Controlling Exothermicity: Place the flask in an ice-water bath to cool the solution to approximately 0-5 °C. This step is critical as the subsequent addition of hydrogen peroxide is exothermic.[3]

-

Addition of Oxidant: Transfer 12 mL of 30% hydrogen peroxide (approximately 2.2 equivalents) to a dropping funnel. Add the hydrogen peroxide to the stirred formic acid solution dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 20 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction completion.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash them sequentially with 100 mL of water and 100 mL of saturated aqueous sodium bicarbonate solution (caution: gas evolution) to neutralize any remaining formic acid. Finally, wash with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Caption: Experimental workflow for the oxidation of the thioether precursor.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₅F₃O₃S | PubChem[1] |

| Molecular Weight | 238.19 g/mol | PubChem[1] |

| CAS Number | 650-89-5 | PubChem[1] |

| Appearance | Expected to be a white to off-white solid | N/A |

Spectroscopic and Chromatographic Analysis

The following table summarizes the expected analytical data for the successful validation of the target compound.

| Analysis Technique | Expected Result | Rationale |

| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO); δ ~8.1-8.3 ppm (m, 4H, Ar-H). Aromatic region should show a complex AA'BB' system or two distinct doublets. | Confirms the presence of the aldehyde proton and the para-substituted aromatic ring. |

| ¹³C NMR | δ ~190 ppm (C=O); Signals in the aromatic region (125-145 ppm); Quartet for CF₃ carbon (J_CF coupling). | Verifies the carbon skeleton, including the carbonyl and aromatic carbons. |

| ¹⁹F NMR | A singlet around δ -78 to -80 ppm (relative to CFCl₃). | Confirms the presence and chemical environment of the -SO₂CF₃ group. |

| IR Spectroscopy | Strong absorption bands at ~1700-1715 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretches of sulfone). | Identifies key functional groups: the aldehyde carbonyl and the sulfone. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 238. | Confirms the molecular weight of the compound. |

| HPLC/GC | A single major peak with >98% purity. | Quantifies the purity of the final product. |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1]

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H332 | Harmful if inhaled[1] |

| H335 | May cause respiratory irritation[1] |

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This guide provides a detailed and scientifically grounded methodology for the synthesis and characterization of this compound. By following the outlined oxidation protocol and the comprehensive characterization workflow, researchers can reliably produce and validate this important chemical intermediate. The insights into the causality of experimental choices and the emphasis on safety are designed to equip scientists with the necessary tools to confidently utilize this compound in their research and development endeavors.

References

- BenchChem. (2025). Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde. BenchChem.

- Pharmaffiliates. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Pharmaffiliates.

- Grokipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Grokipedia.

- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Wikipedia.

- Chem-Impex. (n.d.). 4-(Trifluoromethylthio)benzaldehyde. Chem-Impex.

- Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde. Google Patents.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

IUPAC name for 4-(Trifluoromethylsulfonyl)benzaldehyde

An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)benzaldehyde: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of this compound (CAS No. 650-89-5), a specialized aromatic aldehyde of significant interest to researchers in organic synthesis and drug discovery. By leveraging its unique electronic properties, this compound serves as a valuable building block for introducing the trifluoromethylsulfonyl (triflone) moiety into complex molecular architectures. This document details its chemical identity, outlines a robust synthetic strategy, explores its reactivity, discusses its applications, and provides essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring a benzaldehyde core substituted at the para-position with a powerful electron-withdrawing trifluoromethylsulfonyl group. This substitution pattern dictates its chemical behavior, enhancing the electrophilicity of the aldehyde carbonyl group.

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 650-89-5 | [PubChem][1] |

| Molecular Formula | C₈H₅F₃O₃S | [PubChem][1] |

| Molecular Weight | 238.19 g/mol | [PubChem][1] |

| Appearance | White to off-white solid (Typical) | Commercial Suppliers |

| Melting Point | 93-97 °C | Commercial Suppliers |

Spectroscopic Characterization (Predicted ¹H NMR)

While extensive experimental spectra are not widely published, the ¹H NMR spectrum can be reliably predicted based on fundamental principles. The powerful electron-withdrawing nature of both the aldehyde (-CHO) and trifluoromethylsulfonyl (-SO₂CF₃) groups strongly deshields the aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Aldehyde (CHO) | 10.15 - 10.25 | Singlet (s) | N/A | Highly deshielded proton characteristic of aromatic aldehydes. |

| Aromatic (Ha) | 8.20 - 8.25 | Doublet (d) | ~8.4 | Protons ortho to the -SO₂CF₃ group, strongly deshielded. |

| Aromatic (Hb) | 8.10 - 8.15 | Doublet (d) | ~8.4 | Protons ortho to the -CHO group, strongly deshielded. |

Note: The aromatic region will present as a complex AA'BB' system, simplified here as two doublets.

Synthesis and Mechanistic Rationale

The synthesis of this compound is not commonly detailed in standard literature, indicating its status as a specialized reagent. However, a highly effective and industrially scalable approach involves the oxidation of the corresponding thioether, 4-(trifluoromethylthio)benzaldehyde. This method is reliable because the sulfur atom is readily oxidized, and the starting materials are accessible.

Proposed Two-Step Synthetic Workflow

A logical synthetic pathway begins with the nucleophilic aromatic substitution (SNAᵣ) on a suitable benzaldehyde derivative, followed by oxidation.

-

Step 1: Synthesis of 4-(Trifluoromethylthio)benzaldehyde. This intermediate is formed via the reaction of 4-fluorobenzaldehyde with a trifluoromethylthiolating agent.

-

Step 2: Oxidation to the Sulfone. The thioether is then oxidized to the corresponding sulfone using a potent oxidizing agent.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)benzaldehyde

This protocol describes a robust method for the critical oxidation step.

-

Dissolution: Dissolve 1.0 equivalent of 4-(trifluoromethylthio)benzaldehyde in a suitable chlorinated solvent, such as dichloromethane (DCM), at 0 °C.

-

Reagent Addition: Slowly add 2.2 to 2.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.

-

Causality Insight: Using a slight excess of the oxidizing agent ensures complete conversion of the thioether and any intermediate sulfoxide to the desired sulfone. The reaction is exothermic, necessitating slow addition and cooling to prevent side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess m-CPBA. Separate the organic layer, and wash it sequentially with NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and NMR spectroscopy, which will validate the completion and efficiency of the protocol.

-

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the reactivity of its aldehyde functional group, which is significantly activated by the para-sulfonyl substituent.

-

Aldehyde Reactions: It readily participates in classic aldehyde chemistry, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

-

Wittig Reaction: Olefination with phosphorus ylides to form stilbene-like structures.

-

Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds.

-

The trifluoromethylsulfonyl group is exceptionally stable and generally non-reactive under these conditions, making it an ideal "spectator" moiety for introduction into target molecules.

Caption: Key reaction pathways for this compound.

Application in Drug Discovery and Materials Science

While specific, named drug candidates synthesized directly from this compound are not prevalent in publicly accessible literature, the strategic importance of the trifluoromethylsulfonyl group itself is well-established in medicinal chemistry. Its inclusion in a molecule is a deliberate design choice to modulate key pharmacological properties.

Rationale for Use:

-

Metabolic Stability: The triflone group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug candidate's half-life and bioavailability.

-

Enhanced Lipophilicity: This group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cellular membranes.

-

Receptor Binding: As a potent hydrogen bond acceptor and due to its strong dipole moment, the -SO₂CF₃ moiety can form crucial interactions with protein targets, enhancing binding affinity and selectivity.

Therefore, this compound is best viewed as a strategic building block for lead optimization campaigns, enabling medicinal chemists to systematically introduce this valuable functional group to probe structure-activity relationships (SAR).

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard and Precautionary Statements

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide to the Safe Handling of 4-(Trifluoromethylsulfonyl)benzaldehyde

Introduction

4-(Trifluoromethylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the strong electron-withdrawing nature of the trifluoromethylsulfonyl group, which activates the aldehyde for various chemical transformations. However, the same reactivity that makes it a valuable reagent necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is to understand the intrinsic hazards of a substance before it is handled. This compound is classified as a hazardous substance and presents multiple risks that require careful management.[1]

GHS Classification

The Globally Harmonized System (GHS) provides a clear and universal framework for classifying chemical hazards. According to data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Source: European Chemicals Agency (ECHA)[2]

Toxicological Insights

The "harmful" classification across oral, dermal, and inhalation routes indicates that systemic toxicity can occur through multiple pathways.[2] The primary and most immediate risks for laboratory personnel are irritation to the skin, eyes, and respiratory system.[2]

-

Skin and Eye Irritation: Direct contact can cause significant inflammation and irritation.[2][3] It is crucial to prevent any contact with the skin, especially broken or abraded skin, as this could facilitate entry into the bloodstream and lead to systemic effects.[1]

-

Respiratory Irritation: As a respiratory irritant, inhaling vapors or aerosols can lead to irritation of the nose, throat, and lungs.[1][2] Prolonged or high-level exposure could potentially lead to more severe conditions like reactive airways dysfunction syndrome (RADS), a form of non-allergic asthma.[1]

-

Ingestion: Accidental ingestion may be harmful, with animal studies suggesting that ingestion of less than 150 grams could cause serious health damage.[1]

Exposure Controls and Personal Protection

Controlling exposure is paramount. A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for creating a self-validating system of safety.

Engineering Controls

The first line of defense is to handle the chemical within a properly functioning and certified chemical fume hood.[4] This minimizes the concentration of airborne vapors and protects the user from inhalation exposure. An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a suggestion but a critical requirement based on the known hazards.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] | Protects against splashes and vapors that can cause serious eye irritation.[2][4] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[5] | Prevents skin contact, which can cause irritation and potential systemic absorption.[2][3] Gloves should be inspected before use and changed immediately if contaminated. |

| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from accidental splashes. |

| Respiratory Protection | Generally not required when used in a fume hood. For large-scale operations or in case of ventilation failure, a respirator with an appropriate filter (e.g., type ABEK EN14387) should be used. | Protects against inhalation of vapors, which may cause respiratory irritation.[2] |

Safe Handling and Storage Procedures

Prudent Handling Practices

-

Avoid Contact: Always avoid direct contact with skin, eyes, and clothing.[4]

-

Ventilation: Use only in a well-ventilated area, specifically a chemical fume hood.[4]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5] Contaminated clothing should be removed immediately and washed before reuse.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and reducing agents.[1][4] The aldehyde functional group can be readily oxidized or reduced, potentially leading to vigorous or exothermic reactions.

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4]

-

Containers: Keep containers tightly sealed to prevent exposure to air and moisture.[4][5] The compound is noted to be air-sensitive.[4][5]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing and reducing agents, as well as foodstuffs.[1][4]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation (within a fume hood if possible).

-

Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Reactivity and Disposal

Chemical Stability and Reactivity

-

Stability: The product is considered stable under normal storage conditions.[1][4]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong reducing agents.[4]

-

Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and potentially gaseous hydrogen fluoride (HF) or sulfur oxides due to its chemical structure.[4]

-

Hazardous Polymerization: Hazardous polymerization will not occur.[1]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste. All waste must be placed in properly sealed and labeled containers. Disposal should be carried out by a licensed professional waste disposal service in strict accordance with all applicable environmental regulations. Do not dispose of it down the drain or into the environment.

Visualized Workflows

Risk Assessment and Handling Workflow

This diagram outlines the logical progression from receiving the chemical to its final disposal, emphasizing critical safety checkpoints.

Caption: A workflow for safe handling from receipt to disposal.

Hazard Control Hierarchy

This diagram illustrates the layered approach to mitigating chemical hazards, prioritizing engineering controls over personal protective equipment.

Caption: The hierarchy of controls for mitigating chemical hazards.

References

-

Thermo Fisher Scientific. (2025). 4-(Trifluoromethoxy)benzaldehyde Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Triflyl Group: A Technical Guide to the Potent Electron-Withdrawing Effects of the Trifluoromethylsulfonyl Moiety

Introduction: Defining a Powerhouse in Modern Chemistry

In the landscape of functional groups utilized by synthetic chemists, researchers, and drug development professionals, few command the same level of influence as the trifluoromethylsulfonyl group (-SO2CF3). Commonly referred to as the "triflyl" group, this moiety is one of the most powerful non-ionic electron-withdrawing groups known in organic chemistry. Its profound impact on the electronic properties of a molecule stems from the synergistic combination of the highly electronegative trifluoromethyl (-CF3) unit and the sulfonyl (-SO2-) core.

This guide provides an in-depth exploration of the fundamental principles governing the electron-withdrawing nature of the triflyl group. We will dissect its inductive and resonance effects, quantify its strength relative to other common groups, and explore the significant consequences of its presence on molecular acidity, reactivity, and stability. Furthermore, this document will detail practical applications in medicinal chemistry and materials science, provide representative experimental protocols for its characterization, and offer a brief overview of its synthesis, serving as a comprehensive resource for scientists leveraging its unique properties.

Fundamental Electronic Properties: A Dual-Mechanism Approach

The exceptional electron-withdrawing capacity of the trifluoromethylsulfonyl group is not the result of a single phenomenon but rather the powerful confluence of two distinct electronic effects: a dominant inductive effect and a significant resonance effect.

The Inductive Effect (-I): An Electronegativity-Driven Pull

The primary source of the triflyl group's electron-withdrawing power is the inductive effect, a through-bond polarization of electron density. This effect is driven by the extreme electronegativity of the three fluorine atoms. Each fluorine atom strongly pulls electron density from the carbon atom of the trifluoromethyl group. This carbon, now highly electron-deficient, in turn withdraws density from the adjacent sulfur atom of the sulfonyl group. The sulfur atom, rendered powerfully electrophilic, then exerts a strong pull on the electrons of the atom or framework to which it is attached. This cascade of electron withdrawal creates a potent and far-reaching dipole, significantly lowering the electron density of the parent molecule.

The Resonance Effect (-R): Delocalization via d-Orbitals

While induction is the primary driver, the sulfonyl group also participates in resonance stabilization by withdrawing electron density from an adjacent π-system (like a benzene ring). The sulfur atom in the +6 oxidation state can expand its octet by utilizing its vacant 3d-orbitals to accept electron density. When attached to an aromatic ring, the -SO2CF3 group can delocalize the ring's π-electrons onto its oxygen atoms, creating resonance structures that place a positive charge on the ring. This delocalization further depletes the aromatic system of electron density, complementing the inductive pull.

Caption: Inductive (-I) and Resonance (-R) effects of the -SO2CF3 group.

Quantifying the Power: Hammett Substituent Constants

To objectively compare the electronic influence of various substituents, the Hammett equation provides a quantitative framework through substituent constants (σ).[1] A more positive σ value indicates a stronger electron-withdrawing capability. The triflyl group exhibits exceptionally large positive σ values, underscoring its superior electron-withdrawing strength compared to other common functionalities.

| Substituent Group | Chemical Formula | σ_meta (σm) | σ_para (σp) |

| Trifluoromethylsulfonyl | -SO2CF3 | 0.79 | 0.93 |

| Nitro | -NO2 | 0.71 | 0.78 |

| Cyano | -CN | 0.56 | 0.66 |

| Trifluoromethyl | -CF3 | 0.43 | 0.54 |

| Chloro | -Cl | 0.37 | 0.23 |

| Hydrogen (Reference) | -H | 0.00 | 0.00 |

| Methyl | -CH3 | -0.07 | -0.17 |

Values are compiled from authoritative sources for comparison.[1][2]

The data clearly positions the -SO2CF3 group as a more potent electron-withdrawing substituent than the nitro, cyano, and trifluoromethyl groups in both the meta and para positions. This quantitative evidence is fundamental to its application in tuning the electronic properties of molecules.

Physicochemical Consequences of Extreme Electron Withdrawal

The dramatic perturbation of a molecule's electronic landscape by the triflyl group leads to several critical and synthetically useful consequences.

Superacidity: The Case of Triflic Acid

The introduction of a triflyl group drastically increases the acidity of adjacent protons. The most prominent example is trifluoromethanesulfonic acid (CF3SO3H), commonly known as triflic acid. With a pKa value of approximately -14, it is classified as a superacid, being significantly stronger than 100% sulfuric acid.[3][4] This extraordinary acidity arises because the triflate anion (CF3SO3⁻), its conjugate base, is exceptionally stable. The negative charge is delocalized through resonance over three oxygen atoms and is further stabilized by the powerful inductive pull of the -SO2CF3 group.[5]

Caption: Resonance stabilization of the triflate anion.

The Triflate Anion: An Exceptional Leaving Group

This same principle of extreme stability makes the triflate anion (TfO⁻) one of the best leaving groups in organic synthesis.[6] Because it is the conjugate base of a superacid, it is a very weak base and is highly stable on its own, readily departing with a pair of electrons during nucleophilic substitution and elimination reactions. Alkyl triflates are highly reactive electrophiles, often used to perform S_N2 reactions that are challenging with other substrates.[5]

Applications in Drug Development and Materials Science

The unique electronic properties of the triflyl group and its trifluoromethyl (-CF3) component are strategically exploited by scientists to enhance molecular performance.

Medicinal Chemistry and Drug Design

In drug development, the incorporation of trifluoromethyl groups is a well-established strategy to improve a drug candidate's profile. The strong electron-withdrawing nature of the -CF3 group can:

-

Increase Metabolic Stability: By deactivating adjacent aromatic rings, it can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.

-

Enhance Binding Affinity: The group's lipophilicity and ability to alter the pKa of nearby functionalities can lead to stronger and more selective interactions with protein targets.

-

Improve Bioavailability: By increasing lipophilicity, it can enhance a molecule's ability to cross biological membranes.

A notable example is Fluoxetine (Prozac), where a trifluoromethyl group at the para-position of a phenoxy ring is crucial for its selective serotonin reuptake inhibitor activity. Similarly, in the drug Berotralstat , the trifluoromethyl group contributes to its overall pharmacological profile.

Advanced Materials and Catalysis

The triflyl group and its derivatives are pivotal in materials science and catalysis:

-

Superacid Catalysis: Triflic acid is a widely used catalyst in organic synthesis for reactions like Friedel-Crafts alkylations and acylations, as it can protonate even very weak bases.[3]

-

Battery Electrolytes: Lithium triflate (LiOTf) and ionic liquids based on the bis(trifluoromethylsulfonyl)imide (TFSI) anion are used in lithium-ion batteries due to their high thermal and electrochemical stability.[5]

Experimental Methodologies for Characterization

Validating and quantifying the electronic impact of the -SO2CF3 group requires specific analytical techniques. Below are representative protocols for key experiments.

Protocol: Determination of pKa via Potentiometric Titration

This protocol outlines a self-validating system to determine the acid dissociation constant (pKa) of a compound containing an acidic proton influenced by a triflyl group.

Objective: To quantify the acidity enhancement conferred by the -SO2CF3 group.

Materials:

-

Compound of interest (e.g., an aryl-SO2CF3 substituted phenol or carboxylic acid)

-

Calibrated pH meter with a suitable electrode

-

Automated burette or precision micropipettes

-

Standardized titrant (e.g., 0.1 M KOH or NaOH solution, carbonate-free)

-

High-purity solvent (e.g., deionized water, or a water/co-solvent mixture like water/methanol for poorly soluble compounds)

-

Stir plate and stir bar

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the experimental temperature.

-

Initial Measurement: Place the pH electrode in the sample solution, add a stir bar, and begin gentle stirring. Record the initial pH.

-

Titration: Add small, precise increments of the standardized titrant to the solution. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Acquisition: Continue the titration well past the equivalence point, generating a complete titration curve (pH vs. volume of titrant).

-

Data Analysis:

-

Plot the titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

Determine the half-equivalence volume and find the corresponding pH on the original titration curve to obtain the pKa.

-

Caption: Workflow for pKa determination by titration.

Protocol: Characterization by Cyclic Voltammetry (CV)

CV is used to probe the electrochemical properties of a molecule, revealing how the potent electron-withdrawing -SO2CF3 group affects its reduction and oxidation potentials.

Objective: To measure the redox potentials of a molecule bearing the triflyl group.

Materials:

-

Potentiostat

-

Electrochemical cell with three electrodes:

-

Working Electrode (e.g., glassy carbon, platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter (Auxiliary) Electrode (e.g., platinum wire)

-

-

Analyte solution (compound of interest dissolved in a suitable solvent)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6), providing conductivity.

-

Inert gas (e.g., Nitrogen or Argon) for deaeration.

Methodology:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then rinse and dry it thoroughly.

-

Solution Preparation: Prepare a solution of the analyte and the supporting electrolyte in a high-purity, dry solvent (e.g., acetonitrile, DMF). The electrolyte concentration should be much higher (~100x) than the analyte concentration.

-

Deaeration: Sparge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.

-

Parameter Setup: On the potentiostat software, set the experimental parameters: initial potential, switching potential(s), final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events.

-

Data Acquisition: Run the cyclic voltammogram. The potential is swept linearly from the initial to the switching potential and back. The resulting current is measured and plotted against the applied potential.

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peaks in the voltammogram.

-

The peak potentials (Epc and Epa) provide information about the thermodynamics of the redox processes. The presence of the -SO2CF3 group will typically shift reduction potentials to be less negative (easier to reduce) and oxidation potentials to be more positive (harder to oxidize).

-

Caption: Workflow for characterization by Cyclic Voltammetry.

Synthesis of Trifluoromethylsulfonyl Compounds

The installation of the triflyl group is most commonly achieved using trifluoromethanesulfonyl (triflyl) halides or triflic anhydride. Trifluoromethanesulfonyl chloride (CF3SO2Cl) is a versatile reagent that reacts with various nucleophiles. For instance, it can react with amines in the presence of a base to form triflamides (sulfonamides) or with phenols to form aryl triflates. These reactions provide reliable pathways to incorporate this powerful functional group into a wide array of molecular scaffolds.

Conclusion

The trifluoromethylsulfonyl group is a premier example of how fundamental electronic principles can be harnessed to achieve remarkable control over molecular properties. Its potent, inductively-driven electron-withdrawing nature, quantified by its high Hammett constants, translates directly into profound and useful effects: the generation of superacidity, the creation of exceptional leaving groups, and the ability to fine-tune the metabolic stability and reactivity of complex molecules. For researchers in drug discovery, materials science, and catalysis, a thorough understanding of the triflyl group is not merely academic—it is a prerequisite for innovation and a key to unlocking new frontiers in molecular design and function.

References

-

Wikipedia. (n.d.). Hammett equation. Retrieved January 24, 2026, from [Link]

-

Koyiparambath, A., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. [Link]

-

Hammett Substituent Constants. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved January 24, 2026, from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

YouTube. (2021). 27.03 Hammett Substituent Constants Defined. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Semantic Scholar. [Link]

-

Appetecchi, G. B., et al. (2012). Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(Trifluoromethylsulfonyl)imide Anion. MDPI. [Link]

-

FooDB. (n.d.). Showing Compound Trifluoromethanesulfonic acid (FDB015485). Retrieved January 24, 2026, from [Link]

-

hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Leaving group. Retrieved January 24, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 4-(Trifluoromethylsulfonyl)benzaldehyde: Sourcing, Synthesis, and Applications for Chemical Researchers

Introduction: 4-(Trifluoromethylsulfonyl)benzaldehyde, a specialized aromatic aldehyde, has emerged as a pivotal building block in contemporary drug discovery and materials science. The potent electron-withdrawing nature of the trifluoromethylsulfonyl group (-SO₂CF₃) significantly influences the reactivity of the aldehyde functional group and imparts unique physicochemical properties to its derivatives. This guide provides an in-depth exploration of the commercial availability, synthesis, and key applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Profile

Before its utilization in any synthetic protocol, a thorough understanding of the compound's properties and associated hazards is paramount.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 650-89-5[1] |

| Molecular Formula | C₈H₅F₃O₃S[1] |

| Molecular Weight | 238.19 g/mol |

| IUPAC Name | This compound[1] |

| Synonyms | 4-formylphenyl trifluoromethanesulfone, p-(trifluoromethylsulfonyl)benzaldehyde |

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Commercial Availability and Procurement

This compound is commercially available from a range of specialty chemical suppliers. The availability of this reagent facilitates its direct use in various research and development projects without the immediate need for de novo synthesis. When procuring this compound, researchers should consider purity levels, available quantities, and the supplier's quality control documentation.

Table 2: Prominent Commercial Suppliers of Fluorinated Benzaldehyde Analogs

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Grams to kilograms |

| Thermo Fisher Scientific | ≥97% | Grams to kilograms[1] |

| TCI America | >95% (GC) | Grams to kilograms |

Note: This table is representative of suppliers for structurally similar fluorinated benzaldehydes and serves as a guide for sourcing this compound. Researchers should verify the specific product details with the respective suppliers.

Synthetic Methodologies

While commercially available, understanding the synthetic routes to this compound provides valuable insights into potential impurities and scale-up strategies. The synthesis of analogous compounds, such as 4-(methylsulfonyl)benzaldehyde, often involves a two-step process starting from a readily available substituted benzaldehyde. A plausible synthetic pathway for this compound can be extrapolated from these established methods.

A common strategy involves the nucleophilic substitution of a suitable starting material like 4-chlorobenzaldehyde with a trifluoromethanesulfinate salt, followed by oxidation.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is adapted from the synthesis of structurally related aryl sulfones.

Step 1: Synthesis of 4-(Trifluoromethylthio)benzaldehyde

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add sodium trifluoromethanesulfinate (Langlois' reagent, 1.2 eq).

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-(trifluoromethylthio)benzaldehyde.

Step 2: Oxidation to this compound

-

The crude 4-(trifluoromethylthio)benzaldehyde from the previous step is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

The solution is cooled in an ice bath, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique electronic properties of the trifluoromethylsulfonyl group make this compound a valuable synthon for introducing this moiety into biologically active molecules. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations.

Key Reactions and Their Significance

-

Reductive Amination: The reaction of this compound with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to a diverse range of substituted benzylamines. These amines are common substructures in many pharmaceutical agents.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions enable the formation of carbon-carbon double bonds, allowing for the synthesis of stilbenes and other olefinic compounds which can be further elaborated.

-

Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds provide access to α,β-unsaturated carbonyl compounds, which are versatile intermediates for the synthesis of various heterocyclic systems.

Application in the Synthesis of Bioactive Molecules

The trifluoromethylsulfonyl moiety is often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. While specific examples directly citing the use of this compound can be proprietary, its utility can be inferred from the prevalence of the trifluoromethylsulfonylphenyl motif in patented and clinical-stage molecules.

Example Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core appended with various substituted aryl groups. This compound can be utilized in the construction of such molecules. For instance, it can be used to synthesize pyrimidine-based inhibitors.

Caption: General workflow for the synthesis of a pyrimidine-based kinase inhibitor.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (δ 9.5-10.5 ppm) and a set of doublets in the aromatic region (δ 7.5-8.5 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (δ ~190 ppm), signals for the aromatic carbons, and a quartet for the trifluoromethyl carbon due to coupling with fluorine.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹, and strong absorptions in the regions of 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the sulfonyl (S=O) group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Conclusion

This compound is a valuable and commercially accessible building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique electronic properties and the synthetic versatility of the aldehyde group provide a powerful tool for the introduction of the trifluoromethylsulfonyl moiety into novel molecules. A thorough understanding of its properties, safe handling procedures, and synthetic utility will enable researchers to effectively leverage this reagent in the development of next-generation chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [Link]

-

ResearchGate. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Preparation method of p-methylsulfonyl benzaldehyde.

-

National Center for Biotechnology Information. 4-(Methylsulfonyl)benzaldehyde. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. [Link]

-

National Center for Biotechnology Information. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

-

Supporting Information. [Supporting Information for a journal article]. [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

Sources

Potential applications of 4-(Trifluoromethylsulfonyl)benzaldehyde in research

A-Technical-Guide-on-4-(Trifluoromethylsulfonyl)benzaldehyde

Abstract

4-(Trifluoromethylsulfonyl)benzaldehyde is a specialized aromatic aldehyde distinguished by the presence of a trifluoromethylsulfonyl group (-SO₂CF₃), one of the most powerful electron-withdrawing moieties in organic chemistry. This guide elucidates the compound's fundamental physicochemical properties, explores its predicted reactivity, and outlines its significant, albeit underexplored, potential applications in medicinal chemistry and materials science. By synthesizing data from analogous structures and foundational chemical principles, this document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, providing both a theoretical framework and actionable experimental protocols to leverage this potent building block in novel research endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS number 650-89-5, is a bifunctional aromatic compound. Its structure is characterized by a benzaldehyde core substituted at the para-position with a trifluoromethylsulfonyl group.[1] This unique combination of a reactive aldehyde and a super-electron-withdrawing sulfonyl group dictates its chemical behavior and potential utility.

Caption: Synthetic pathways originating from this compound.

Potential Applications in Medicinal Chemistry

While direct applications of this compound in reported bioactive compounds are not yet widespread, its structural motifs are highly relevant to modern drug design. The trifluoromethyl group is a well-established pharmacophore known to enhance metabolic stability, increase lipophilicity, and improve binding affinity through strong electronic interactions. [2]The sulfone group is also a key component of many pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its chemical stability. [3]

Role as a Scaffold for Enzyme Inhibitor Synthesis